PK 11195-d3 is a deuterated derivative of PK 11195, a well-known ligand for the peripheral benzodiazepine receptor, also referred to as the translocator protein (TSPO). This compound has garnered significant attention in neuroimaging and pharmacological studies due to its selective binding properties and implications in various neurological conditions. PK 11195-d3 is particularly valuable in research settings for its enhanced stability and specificity in binding to microglial cells within the central nervous system.
PK 11195 was originally developed as a peripheral benzodiazepine receptor ligand. Its synthesis and characterization have been extensively documented in scientific literature, with ongoing research focusing on its applications in imaging and therapeutic contexts. The deuterated form, PK 11195-d3, is synthesized to improve the compound's pharmacokinetic properties and facilitate more precise studies using mass spectrometry.
PK 11195-d3 belongs to the class of compounds known as benzodiazepines, specifically targeting the peripheral benzodiazepine receptor. This receptor is implicated in various biological processes, including neuroinflammation and mitochondrial function. The compound is classified as a radioligand used primarily in positron emission tomography (PET) imaging to study neuroinflammatory conditions.
The synthesis of PK 11195-d3 involves several key steps that modify the parent compound PK 11195. The process typically includes:
The synthesis often utilizes methods similar to those described for radiolabeling PK 11195 with carbon-11 for PET imaging. For example, a common approach involves producing [^11C]methyl iodide through cyclotron reactions, followed by its reaction with a precursor compound under controlled conditions to yield PK 11195-d3 with high radiochemical purity.
The molecular structure of PK 11195-d3 can be characterized by its complex arrangement of atoms that includes:
The molecular formula for PK 11195 is C_19H_21ClN_2O_2S, whereas PK 11195-d3 contains deuterium substitutions that slightly alter its mass and physical properties without significantly changing its functional characteristics.
PK 11195-d3 participates in various chemical reactions typical of benzodiazepine derivatives, including:
Kinetic analyses are often employed to study these reactions, utilizing compartment models to describe the dynamics of ligand-receptor interactions and the influence of physiological factors on binding efficacy.
The mechanism by which PK 11195-d3 exerts its effects primarily revolves around its action on TSPO. Upon binding:
Research indicates that PK 11195-d3 can inhibit mitochondrial permeability transition pore opening, thereby protecting against cellular stress responses associated with neurodegenerative diseases.
PK 11195-d3 exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies suggest that these properties contribute to improved performance in imaging applications.
PK 11195-d3 is primarily used in scientific research for:
Translocator Protein (TSPO), an 18 kDa transmembrane protein predominantly localized in the outer mitochondrial membrane (OMM), serves as a critical regulator of cellular homeostasis across multiple biological systems. Structurally, TSPO adopts a five α-helix bundle topology, with transmembrane helices (TM1–TM5) forming a cholesterol-recognition amino acid consensus (CRAC) domain in the C-terminal region of TM5. This domain facilitates high-affinity cholesterol binding—a process essential for its primary physiological function: mediating the rate-limiting step in steroidogenesis. Cholesterol binding to TSPO initiates its translocation to the inner mitochondrial membrane (IMM), where cytochrome P450scc (CYP11A1) catalyzes the conversion to pregnenolone, the precursor of all steroid hormones [1] [5].
Beyond steroidogenesis, TSPO participates in multifaceted cellular processes:
Table 1: Key Functional Roles of TSPO in Cellular Physiology
Function | Mechanism | Biological Impact |
---|---|---|
Steroidogenesis | Cholesterol transport via CRAC domain (Ala147) | Pregnenolone synthesis; steroid hormone production |
Neuroinflammation | Upregulation in activated microglia/astrocytes | Biomarker for neurodegeneration |
Metabolic Regulation | Modulation of OXPHOS and glycolysis | ATP production; microglial polarization |
mPTP Regulation | Complex formation with VDAC/ANT | Apoptosis induction; calcium homeostasis |
PK 11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide) emerged in the late 1970s as the first non-benzodiazepine ligand selectively targeting the "peripheral benzodiazepine receptor" (later renamed TSPO). Its development followed the discovery of diazepam binding sites in kidneys, which distinguished them from central GABAA receptors [1] [6]. Key milestones include:
Table 2: Evolution of PK 11195 as a TSPO Research Tool
Year | Development | Significance |
---|---|---|
1977 | Discovery of peripheral benzodiazepine binding sites | Differentiated from central GABAA receptors |
1984 | Synthesis of [3H]PK 11195 | Enabled autoradiographic mapping of TSPO in tissues |
1993 | Radiosynthesis of (R)-[11C]PK11195 | Facilitated human PET imaging of neuroinflammation |
2014 | NMR structure of TSPO-PK 11195 complex (PDB: 2MGY) | Revealed 1:1 binding stoichiometry and binding pocket |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceuticals to modify metabolic pathways via the kinetic isotope effect (KIE). This effect arises from the reduced vibrational frequency of C–²H bonds compared to C–¹H bonds, increasing the bond dissociation energy by 1–1.5 kcal/mol. For PK 11195, deuteration at the N-methyl group yields PK 11195-d3, which targets metabolic soft spots while preserving TSPO affinity [7] [8]. Key rationales include:
Table 3: Properties and Applications of PK 11195-d3
Property | PK 11195 | PK 11195-d3 | Research Utility |
---|---|---|---|
Molecular Formula | C21H21ClN2O | C21H18D3ClN2O | Isotopic labeling for MS detection |
Label Position | None | N-methyl group (CD3) | Targets metabolic soft spot |
Metabolic Stability | t1/2 = 45 min (human microsomes) | t1/2 = 68 min | Enhanced exposure for imaging |
Radiolabeling Potential | [11C], [3H] | [3H] (specific activity 60–90 Ci/mmol) | Autoradiography; receptor occupancy studies |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9